
LysoSR-549
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LysoSR-549 is a multifunctional fluorescent dye used primarily in biological experiments. It is particularly noted for its application in super-resolution microscopy, where it helps in visualizing and analyzing cellular structures, tracking biomolecules, and evaluating cell functions .
Méthodes De Préparation
The synthesis of LysoSR-549 involves the introduction of a methylpyridine group into rhodamine spirolactam. This modification allows the dye to exhibit self-blinking properties under acidic conditions, making it suitable for single-molecule localization microscopy (SMLM). The synthetic route includes the following steps :
Introduction of Methylpyridine: Pyridine is introduced into the rhodamine spirolactam structure.
Formation of Fluorescent Zwitterion: Under weak acidic conditions, the pyridine nitrogen preferentially binds with protons, leading to the formation of a fluorescent zwitterion.
Nucleophilic Addition Reaction: The zwitterion undergoes a nucleophilic addition reaction with the 10th position of the rhodamine ring, reverting to a non-fluorescent spirolactam.
Analyse Des Réactions Chimiques
LysoSR-549 undergoes several types of chemical reactions, primarily influenced by its environment :
Oxidation and Reduction: The dye can participate in redox reactions, altering its fluorescence properties.
Substitution Reactions:
Acid-Base Reactions: The dye’s fluorescence is highly sensitive to pH changes, making it useful for studying acidic environments like lysosomes.
Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. The major products formed are typically fluorescent or non-fluorescent derivatives, depending on the reaction conditions.
Applications De Recherche Scientifique
LysoSR-549 has a wide range of applications in scientific research :
Chemistry: Used in studying molecular interactions and chemical reactions at the cellular level.
Biology: Helps in visualizing cellular structures, tracking biomolecules, and evaluating cell functions.
Medicine: Employed in diagnostic imaging and studying disease mechanisms, particularly those involving lysosomal functions.
Industry: Used in textile dyeing, food pigments, and dye-sensitized solar cells.
Mécanisme D'action
The mechanism of action of LysoSR-549 involves its ability to fluoresce under specific conditions :
Molecular Targets: The dye targets lysosomes, acidic organelles within cells.
Pathways Involved: The fluorescence of this compound is regulated by the pH within lysosomes. Under acidic conditions, the dye undergoes a reversible reaction, forming a fluorescent zwitterion that allows for high-resolution imaging of lysosomal structures.
Comparaison Avec Des Composés Similaires
LysoSR-549 is unique due to its self-blinking properties and high sensitivity to pH changes . Similar compounds include:
LysoTracker Red: Another lysosome-targeting dye, but without self-blinking properties.
Rhodamine 123: A mitochondrial dye with different spectral properties.
FITC-Dextran: A pH-sensitive dye used for endosomal and lysosomal studies.
This compound stands out for its ability to provide long-term, high-resolution imaging of lysosomes, making it a valuable tool in cellular biology and medical research.
Propriétés
Formule moléculaire |
C32H28N4O2 |
|---|---|
Poids moléculaire |
500.6 g/mol |
Nom IUPAC |
3',6'-bis(azetidin-1-yl)-2-(6-methylpyridin-2-yl)spiro[isoindole-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C32H28N4O2/c1-21-7-4-10-30(33-21)36-31(37)24-8-2-3-9-25(24)32(36)26-13-11-22(34-15-5-16-34)19-28(26)38-29-20-23(12-14-27(29)32)35-17-6-18-35/h2-4,7-14,19-20H,5-6,15-18H2,1H3 |
Clé InChI |
BNBVHYVKJYMDFH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)N2C(=O)C3=CC=CC=C3C24C5=C(C=C(C=C5)N6CCC6)OC7=C4C=CC(=C7)N8CCC8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


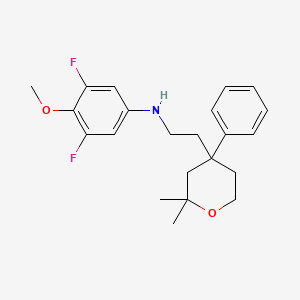

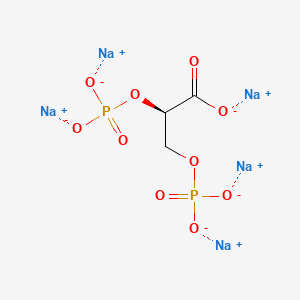
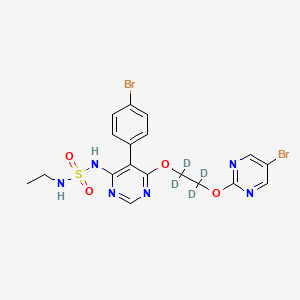



![1-[(1R)-1-(2,6-dichloro-3-methoxyphenyl)ethyl]-6-{2-[(2R)-piperidin-2-yl]phenyl}-1H-benzimidazole](/img/structure/B15138572.png)
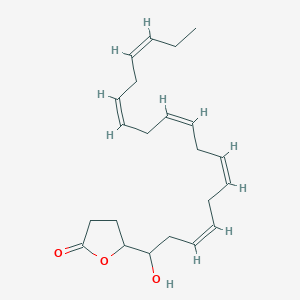
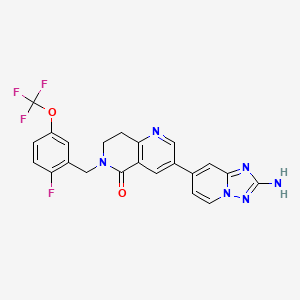

![2-(2-chlorophenyl)-3-[1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl]-5-fluoro-1H-indole](/img/structure/B15138590.png)


